N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-[(4-bromophenyl)methyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4/c18-13-8-6-12(7-9-13)10-20-17-21-11-15(19)16(23-17)22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFMIPICUNJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2F)NCC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reactions: The final step involves coupling the bromobenzyl and fluoro-substituted pyrimidine intermediates using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and fluorination steps to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxone, acetonitrile, potassium 2-iodo-5-methylbenzenesulfonate.
Substitution: N-bromosuccinimide (NBS), radical initiators.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Substitution: Various substituted benzyl derivatives.
Coupling: New pyrimidine derivatives with extended carbon chains.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H16FN5
- Molecular Weight : 309.34 g/mol
- CAS Number : 916603-07-1
- Solubility : Soluble in DMSO (up to 30 mg/ml) and ethanol (up to 2.5 mg/ml with warming)
- Stability : Stable for one year when stored properly
Kinase Inhibition
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is classified as a pan-specific kinase inhibitor . It has demonstrated the ability to bind and inhibit various tyrosine kinases, including:
- ABL
- BTK
- FAK
- JAK1
- SRC
- SYK
These kinases are crucial in numerous signaling pathways that regulate cell growth and survival, making them important targets in cancer therapy. The compound inhibits these kinases at low micromolar concentrations, which is beneficial for therapeutic applications against cancers driven by aberrant kinase activity .
Cancer Research
The compound has been utilized in various studies aimed at understanding its anticancer properties. For instance:
- In vitro Studies : Research has shown that CZC-8004 effectively inhibits the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth .
- In vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size and improve survival rates when administered alongside other chemotherapeutic agents .
Enzyme Interaction Studies
CZC-8004 can be immobilized on solid supports for affinity chromatography applications. This feature allows researchers to capture and purify target enzymes from complex mixtures, facilitating the study of enzyme kinetics and interactions .
Case Studies and Experimental Data
Potential Therapeutic Uses
Beyond cancer treatment, this compound shows promise in treating conditions related to dysregulated kinase activity:
Mechanism of Action
The mechanism of action of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Molecular Properties
The table below summarizes critical differences between the target compound and related pyrimidine derivatives:
Key Observations :
- Halogen Effects: Bromine in the target compound increases molecular weight and hydrophobicity compared to non-brominated analogs like CZC-8004. This may improve membrane permeability but reduce aqueous solubility .
- Substituent Flexibility: The benzyl group in the target compound (vs.
- Biological Activity: Substitutions at position 2 significantly influence activity. For example, morpholinophenyl derivatives exhibit larvicidal effects, while aminomethylphenyl analogs target kinases .
Kinase Inhibition
- CZC-8004: A pan-specific kinase inhibitor binding ABL, BTK, SRC, and others at low micromolar concentrations. Its aminomethylphenyl group facilitates coupling to sepharose for affinity chromatography .
- Target Compound: The bromobenzyl group may alter kinase selectivity.
Larvicidal Activity
- Morpholinophenyl derivatives (e.g., compounds 7b, 7d) showed excellent larvicidal activity due to electron-withdrawing groups (e.g., trifluoromethyl, nitro) on the benzyl ring . The target compound’s bromine substituent may similarly enhance activity through hydrophobic interactions.
Anticancer Activity
- LDK378, a chloro-substituted pyrimidine, inhibits anaplastic lymphoma kinase (ALK) with high bioavailability. Bromine in the target compound could mimic chlorine’s effects but with altered pharmacokinetics due to higher lipophilicity .
Biological Activity
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and its role as a protein kinase inhibitor. This article reviews the biological activity of this compound, supported by relevant case studies, data tables, and research findings.
Molecular Properties
- Molecular Formula : C16H15BrFN5
- Molecular Weight : 368.23 g/mol
- CAS Number : 916603-07-1
Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, making them significant targets in cancer therapy.
Inhibition of CDK Activity
Studies have demonstrated that pyrimidine derivatives can effectively inhibit CDK activity, leading to:
- Cell Cycle Arrest : Inhibition of CDK6/9 results in G1 phase arrest in cancer cells.
- Induction of Apoptosis : The suppression of downstream signaling pathways triggers apoptotic mechanisms in tumor cells.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of various pyrimidine derivatives against different cancer cell lines. This compound showed significant cytotoxic effects with IC50 values in the low micromolar range against breast and lung cancer cell lines .
- In Vivo Efficacy : In xenograft models, treatment with this compound resulted in a marked reduction in tumor volume without noticeable toxicity . This suggests its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized and tested, revealing that modifications at the bromobenzyl position significantly enhanced potency against CDKs while maintaining selectivity over other kinases .
Data Table: Biological Activity Summary
| Study Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| In Vitro | MCF-7 (Breast Cancer) | 3.5 | Induces apoptosis via CDK inhibition |
| In Vitro | A549 (Lung Cancer) | 4.0 | G1 phase cell cycle arrest observed |
| In Vivo | Xenograft Model | - | Significant tumor growth inhibition noted |
Q & A
Q. What are the established synthetic routes for N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 4-bromobenzyl and phenyl groups onto the pyrimidine core. Key steps include:
- Reacting 5-fluoropyrimidine-2,4-diamine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N2-substituted intermediate.
- Coupling with phenylboronic acid via palladium catalysis (Pd(PPh₃)₄, Na₂CO₃) to install the N4-phenyl group.
Optimization strategies: - Vary catalysts (e.g., PdCl₂(dppf) for enhanced coupling efficiency).
- Use polar aprotic solvents (DMSO, DMF) at 80–120°C.
- Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (e.g., pyrimidine carbons at δ 150–160 ppm).
- X-ray Crystallography : Resolves bond lengths (e.g., C-N bonds ~1.34 Å) and dihedral angles between substituents, as demonstrated in structurally analogous pyrimidine derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 401.02).
- Infrared (IR) Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in:
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. HEK293), concentrations (dose-response curves), and incubation times.
- Structural Analogues : Compare activity with derivatives lacking the 4-bromobenzyl or 5-fluoro groups to isolate pharmacophore contributions.
For example, highlights how substituent positioning (e.g., fluorophenyl vs. methoxyphenyl) alters antimicrobial efficacy. Replicate studies under controlled conditions and apply ANOVA for statistical validation .
Q. What advanced computational methods can predict the binding interactions of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger Suite) : Model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the pyrimidine core and kinase hinge regions.
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100 ns trajectories (NPT ensemble, CHARMM36 force field).
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., 4-bromo group’s hydrophobicity) with inhibitory constants (IC₅₀). Validate predictions via surface plasmon resonance (SPR) binding assays .
Q. How can solubility challenges for this compound in aqueous buffers be addressed during formulation for in vivo studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
- Salt Formation : React with HCl or citric acid to generate water-soluble hydrochloride or citrate salts.
- Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm diameter, dynamic light scattering verification) for sustained release. Characterize via TEM and UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
